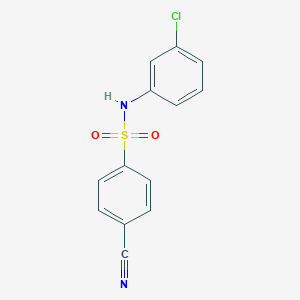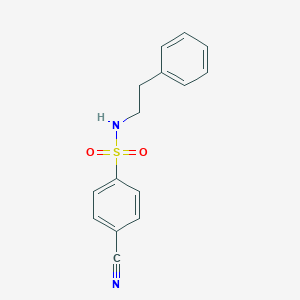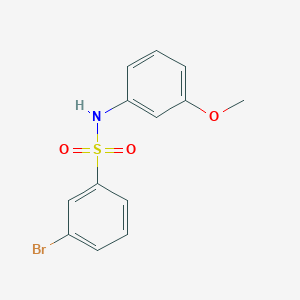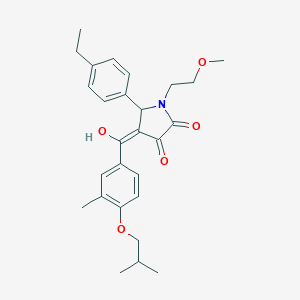
N-butyl-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2,4,5-trimethylbenzenesulfonamide, also known as B-TMBS, is a sulfonamide derivative that has been widely used in scientific research as a surfactant and emulsifier. It is a white crystalline powder that is soluble in water and organic solvents. B-TMBS has been used in various fields, including pharmaceuticals, biotechnology, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-butyl-2,4,5-trimethylbenzenesulfonamide is not fully understood. It is believed that N-butyl-2,4,5-trimethylbenzenesulfonamide interacts with the hydrophobic regions of proteins and other biomolecules, leading to their solubilization and stabilization in aqueous solutions. N-butyl-2,4,5-trimethylbenzenesulfonamide may also form micelles in solution, which can help to solubilize hydrophobic compounds.
Biochemical and Physiological Effects:
N-butyl-2,4,5-trimethylbenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. N-butyl-2,4,5-trimethylbenzenesulfonamide has also been shown to be biodegradable and environmentally friendly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a versatile surfactant and emulsifier that can be used in a wide range of applications. N-butyl-2,4,5-trimethylbenzenesulfonamide is also stable in aqueous solutions and can withstand a wide range of pH and temperature conditions. However, N-butyl-2,4,5-trimethylbenzenesulfonamide may not be suitable for some applications that require a specific surfactant or emulsifier with unique properties.
List of
Direcciones Futuras
1. Development of new N-butyl-2,4,5-trimethylbenzenesulfonamide derivatives with improved solubilization and stabilization properties.
2. Investigation of the mechanism of action of N-butyl-2,4,5-trimethylbenzenesulfonamide using advanced spectroscopic and imaging techniques.
3. Application of N-butyl-2,4,5-trimethylbenzenesulfonamide in the synthesis of metal nanoparticles with controlled size and shape.
4. Use of N-butyl-2,4,5-trimethylbenzenesulfonamide as a template for the preparation of mesoporous materials with tailored properties.
5. Development of N-butyl-2,4,5-trimethylbenzenesulfonamide-based formulations for drug delivery and other biomedical applications.
6. Investigation of the biodegradation pathways of N-butyl-2,4,5-trimethylbenzenesulfonamide in the environment.
7. Study of the toxicological effects of N-butyl-2,4,5-trimethylbenzenesulfonamide on human health and the environment.
8. Optimization of the synthesis method for N-butyl-2,4,5-trimethylbenzenesulfonamide to improve yield and reduce waste.
In conclusion, N-butyl-2,4,5-trimethylbenzenesulfonamide is a versatile surfactant and emulsifier that has been widely used in scientific research. It has several advantages for lab experiments and has potential for future applications in various fields. Further research is needed to fully understand the mechanism of action of N-butyl-2,4,5-trimethylbenzenesulfonamide and to explore its potential for new applications.
Métodos De Síntesis
N-butyl-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions and the product is obtained in high yield. The synthesis of N-butyl-2,4,5-trimethylbenzenesulfonamide is a well-established method and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
N-butyl-2,4,5-trimethylbenzenesulfonamide has been used as a surfactant and emulsifier in various scientific research applications. It has been used to solubilize and stabilize proteins, peptides, and other biomolecules in aqueous solutions. N-butyl-2,4,5-trimethylbenzenesulfonamide has also been used as a dispersant for nanoparticles and as a coating agent for microspheres. In addition, N-butyl-2,4,5-trimethylbenzenesulfonamide has been used in the synthesis of metal nanoparticles and as a template for the preparation of mesoporous materials.
Propiedades
Nombre del producto |
N-butyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H21NO2S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
N-butyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-5-6-7-14-17(15,16)13-9-11(3)10(2)8-12(13)4/h8-9,14H,5-7H2,1-4H3 |
Clave InChI |
NQZWASPMOYRDOH-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
SMILES canónico |
CCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B267693.png)








![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)
